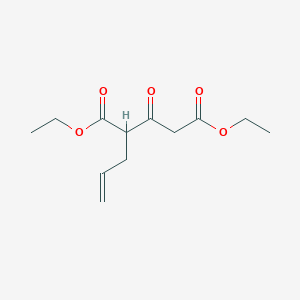
1-(4-Methoxybenzylidene)-2-methylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxybenzylidene)-2-methylhydrazine is a hydrazone derivative formed from the condensation of 4-methoxybenzaldehyde and 2-methylhydrazine. Hydrazones are known for their diverse biological activities, including antioxidant, antitumor, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzylidene)-2-methylhydrazine can be synthesized by reacting 4-methoxybenzaldehyde with 2-methylhydrazine under microwave irradiation. The reaction typically involves mixing equimolar amounts of the reactants in a suitable solvent, such as ethanol, and heating the mixture under microwave conditions .
Industrial Production Methods: This includes using natural catalysts and solvent-free conditions to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions: 1-(4-Methoxybenzylidene)-2-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to its parent hydrazine and aldehyde.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Parent hydrazine and aldehyde.
Substitution: Substituted hydrazones with different functional groups.
科学的研究の応用
1-(4-Methoxybenzylidene)-2-methylhydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Potential antitumor and anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Employed in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-(4-Methoxybenzylidene)-2-methylhydrazine involves its interaction with cellular components to exert its effects. The compound can induce oxidative stress in cells, leading to apoptosis. It targets specific molecular pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
類似化合物との比較
- 1-(4-Methoxybenzylidene)-2-phenylhydrazine
- 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone
- N-(4-Methoxybenzylidene)aniline
Comparison: 1-(4-Methoxybenzylidene)-2-methylhydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits stronger antioxidant activity and potential anticancer effects .
特性
CAS番号 |
38327-03-6 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methylideneamino]methanamine |
InChI |
InChI=1S/C9H12N2O/c1-10-11-7-8-3-5-9(12-2)6-4-8/h3-7,10H,1-2H3 |
InChIキー |
ZEZIUZIVGHGXSW-UHFFFAOYSA-N |
正規SMILES |
CNN=CC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)




![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)
![2-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14673803.png)




![[1,1'-Biphenyl]-4-yl diethyl phosphate](/img/structure/B14673839.png)

![Benzene, 1-chloro-4-[(phenylmethyl)seleno]-](/img/structure/B14673855.png)
